Cas no 2171162-57-3 ((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid)

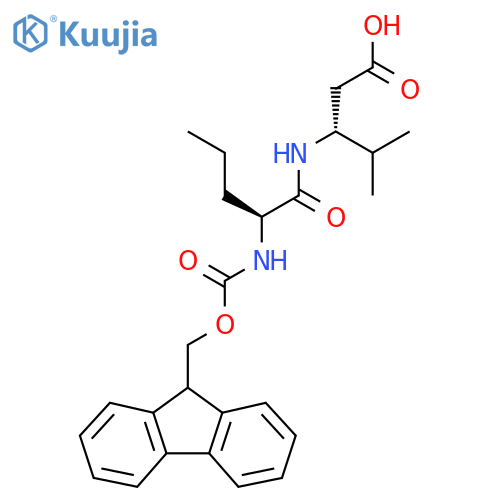

2171162-57-3 structure

商品名:(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid

(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- (3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid

- (3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid

- EN300-1579496

- 2171162-57-3

-

- インチ: 1S/C26H32N2O5/c1-4-9-22(25(31)27-23(16(2)3)14-24(29)30)28-26(32)33-15-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,16,21-23H,4,9,14-15H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-,23+/m0/s1

- InChIKey: JYBSWEDAZYEHKC-XZOQPEGZSA-N

- ほほえんだ: O(C(N[C@H](C(N[C@H](CC(=O)O)C(C)C)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 452.23112213g/mol

- どういたいしつりょう: 452.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 11

- 複雑さ: 660

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 105Ų

(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1579496-0.05g |

(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |

2171162-57-3 | 0.05g |

$2829.0 | 2023-06-04 | ||

| Enamine | EN300-1579496-10.0g |

(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |

2171162-57-3 | 10g |

$14487.0 | 2023-06-04 | ||

| Enamine | EN300-1579496-10000mg |

(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |

2171162-57-3 | 10000mg |

$14487.0 | 2023-09-24 | ||

| Enamine | EN300-1579496-0.5g |

(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |

2171162-57-3 | 0.5g |

$3233.0 | 2023-06-04 | ||

| Enamine | EN300-1579496-0.1g |

(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |

2171162-57-3 | 0.1g |

$2963.0 | 2023-06-04 | ||

| Enamine | EN300-1579496-1000mg |

(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |

2171162-57-3 | 1000mg |

$3368.0 | 2023-09-24 | ||

| Enamine | EN300-1579496-5.0g |

(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |

2171162-57-3 | 5g |

$9769.0 | 2023-06-04 | ||

| Enamine | EN300-1579496-250mg |

(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |

2171162-57-3 | 250mg |

$3099.0 | 2023-09-24 | ||

| Enamine | EN300-1579496-50mg |

(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |

2171162-57-3 | 50mg |

$2829.0 | 2023-09-24 | ||

| Enamine | EN300-1579496-2500mg |

(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |

2171162-57-3 | 2500mg |

$6602.0 | 2023-09-24 |

(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

2171162-57-3 ((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid) 関連製品

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬